molecular formula C18H18N2 B561213 Cifenline, (S)- CAS No. 103419-18-7

Cifenline, (S)-

Cat. No. B561213
CAS RN: 103419-18-7
M. Wt: 262.356
InChI Key: IPOBOOXFSRWSHL-MRXNPFEDSA-N
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Description

Cifenline, also known as Cibenzoline, is a Class Ia antiarrhythmic . It belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Molecular Structure Analysis

Cifenline has a molecular formula of C18H18N2 . Its average mass is 262.349 Da and its monoisotopic mass is 262.147003 Da . The structure of Cifenline includes a diphenylmethane moiety and an imidazole ring .

Scientific Research Applications

  • Cifenline in Treating Ventricular Premature Complexes : Cifenline was found to be effective and well-tolerated in the treatment of ventricular premature complexes (VPCs) in a double-blind placebo-controlled study. Adverse experiences included gastrointestinal complaints and dizziness (Kostis et al., 1989).

  • Loss of Efficacy during Long-Term Therapy : A study described the possible development of antiarrhythmic resistance to cifenline in patients with chronic ventricular premature depolarizations (VPDs). It was observed that the efficacy of cifenline decreased over time, indicating a resistance development (Mohiuddin et al., 1993).

  • Hyperglycemia and Coronary Heart Disease : A case reported a higher than standard therapeutic plasma concentration of cifenline succinate, indicating that it can induce hypoglycemia even at low doses. This has implications for elderly patients with non-insulin-dependent diabetes mellitus (NIDDM) and nephropathy (Orchard, 1998).

  • Charcoal Hemoperfusion in Cifenline Poisoning : Charcoal hemoperfusion was used in a case of cibenzoline succinate (cifenline) poisoning, resulting in a rapid reduction of cibenzoline plasma concentrations and significant clinical improvement. This indicates its potential as a treatment method for cifenline poisoning (Aoyama et al., 1999).

  • Effects of Cimetidine and Ranitidine on Cifenline Pharmacokinetics : A study evaluated the effect of co-administration of cimetidine and ranitidine on the pharmacokinetics of cifenline. Cimetidine, but not ranitidine, was found to lower the clearance of cifenline by inhibiting hepatic oxidative metabolism (Massarella et al., 1991).

Safety and Hazards

In a short-term treatment study of patients with ventricular premature complexes, Cifenline was found to be effective and well-tolerated . Adverse experiences included gastrointestinal complaints and dizziness, as well as two instances of hypotension and one instance of symptomatic ventricular tachycardia .

properties

IUPAC Name

2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cifenline, (S)-

CAS RN

103419-18-7
Record name Cifenline, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESCIBENZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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